An In-depth Technical Guide to 4,6-Difluoroisophthalonitrile (CAS: 17654-70-5)
An In-depth Technical Guide to 4,6-Difluoroisophthalonitrile (CAS: 17654-70-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,6-Difluoroisophthalonitrile, a key fluorinated building block in modern chemical synthesis. We will delve into its physicochemical properties, spectroscopic signature, reactivity profile, and applications, with a focus on its utility in the development of novel therapeutics and advanced materials.
Core Chemical Identity and Properties
4,6-Difluoroisophthalonitrile, also known as 4,6-difluorobenzene-1,3-dicarbonitrile, is an aromatic compound characterized by a benzene ring substituted with two fluorine atoms and two nitrile groups. This specific arrangement of electron-withdrawing groups (nitriles) and highly electronegative fluorine atoms imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis.
Physicochemical Data Summary
The fundamental properties of 4,6-Difluoroisophthalonitrile are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 17654-70-5 | [1][2][3][4] |
| Molecular Formula | C₈H₂F₂N₂ | [1][3][4] |
| Molecular Weight | 164.11 g/mol | [3][4][5] |
| Appearance | Light yellow to yellow solid | [2][3] |
| Purity | Typically ≥98% | [1] |
| Boiling Point | 237.0 ± 35.0 °C (Predicted) | [2][3] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [2][3] |
| IUPAC Name | 4,6-difluoroisophthalonitrile | [1] |
| Synonyms | 4,6-Difluoro-1,3-benzenedicarbonitrile, 4,6-difluorobenzene-1,3-dicarbonitrile | [3] |
| InChI Key | UAKXPKOAUDLYKN-UHFFFAOYSA-N | [1][5] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1][3] |
Structural Elucidation: A Spectroscopic Analysis
Confirming the identity and purity of 4,6-Difluoroisophthalonitrile relies on standard spectroscopic techniques. The following is an expert interpretation of the expected spectral data, providing a framework for analysis. The degree of unsaturation for C₈H₂F₂N₂ is 8, consistent with an aromatic ring (4), two nitrile groups (2x2=4), and no other rings or pi bonds.[6]
Expected Spectroscopic Signatures:
-
¹H NMR Spectroscopy : The molecule possesses two chemically equivalent protons on the aromatic ring. These protons are expected to produce a single signal, likely a triplet, due to coupling with the two adjacent fluorine atoms. The chemical shift would be significantly downfield, characteristic of protons on an electron-deficient aromatic ring.
-
¹³C NMR Spectroscopy : The spectrum should display four distinct signals corresponding to the four unique carbon environments:
-
The two carbons bonded to fluorine (C-F), showing a characteristic large one-bond carbon-fluorine coupling constant.
-
The two carbons of the nitrile groups (C≡N).
-
The two carbons bonded to hydrogen (C-H).
-
The two carbons at the ring junctions (C-C).
-
-
Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying the key functional groups.[7]
-
A sharp, strong absorption band is expected in the range of 2230-2240 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.
-
Strong absorption bands in the 1100-1250 cm⁻¹ region would indicate the C-F stretching vibrations.
-
Aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry should show a molecular ion peak (M⁺) with an exact mass of approximately 164.019 m/z .[5] Fragmentation patterns would likely involve the loss of HCN or fluorine radicals.
Synthesis and Chemical Reactivity
Proposed Synthesis Pathway
While specific industrial synthesis routes are often proprietary, a plausible and common laboratory-scale synthesis involves nucleophilic aromatic substitution (SₙAr) on a more heavily fluorinated precursor. For example, starting from 1,3,5-trifluorobenzene, a two-step process involving cyanation can be conceptualized. The fluorine atoms activate the ring towards nucleophilic attack, and the substitution pattern is directed by the existing substituents.
Caption: Proposed two-step synthesis of 4,6-Difluoroisophthalonitrile.
Core Reactivity
The chemical behavior of 4,6-Difluoroisophthalonitrile is dominated by its two functional centers: the nitrile groups and the activated aromatic ring.
-
Nucleophilic Aromatic Substitution (SₙAr) : The presence of two strongly electron-withdrawing nitrile groups makes the fluorine atoms susceptible to displacement by nucleophiles. This is the most significant aspect of its reactivity, allowing it to serve as a scaffold. Amines, alkoxides, and thiolates can displace one or both fluorine atoms to build more complex molecular architectures. This reactivity is central to its use as a building block in medicinal chemistry.[8]
-
Nitrile Group Transformations : The cyano groups can undergo a variety of classic transformations:
-
Hydrolysis : Under acidic or basic conditions, the nitriles can be hydrolyzed to form the corresponding carboxylic acids (4,6-difluoroisophthalic acid).
-
Reduction : Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitriles to primary amines (4,6-difluoro-1,3-bis(aminomethyl)benzene).
-
Cyclization Reactions : The dinitrile arrangement is suitable for forming heterocyclic systems, such as phthalocyanines, which have applications as dyes and photosensitizers.[9]
-
Applications in Drug Discovery and Materials Science
4,6-Difluoroisophthalonitrile is primarily utilized as a versatile intermediate or scaffold in the synthesis of high-value chemical entities.[5][10]
Role as a Pharmacophore Scaffold
In drug design, the nitrile group is recognized as a bio-isostere for carbonyl groups and can act as a hydrogen bond acceptor.[11] It is generally robust and not readily metabolized, contributing to favorable pharmacokinetic profiles. The difluorinated aromatic core offers several advantages:
-
Metabolic Stability : The C-F bond is very strong, and introducing fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Enhanced Binding Affinity : Fluorine can modulate the acidity/basicity of nearby functional groups and participate in favorable electrostatic interactions with protein targets.
-
Modulation of Physicochemical Properties : Fluorination often increases lipophilicity, which can improve cell membrane permeability.
The SₙAr reactivity allows for the systematic derivatization of the scaffold, enabling medicinal chemists to explore the chemical space around a target and optimize for potency and selectivity. This makes it a valuable starting point for developing inhibitors for various enzyme classes.[12]
Caption: Workflow for generating diverse molecules from the core scaffold.
Safety, Handling, and Storage
Proper handling of 4,6-Difluoroisophthalonitrile is essential due to its potential hazards. The compound should be handled in accordance with good industrial hygiene and safety practices.[13][14]
Hazard Identification
-
Hazard Statements :
Recommended Handling Protocol
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15][16]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.
-
Respiratory Protection : If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
-
Hygiene Measures : Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[13]
-
Accidental Release : In case of a spill, evacuate the area. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.
Storage and Incompatibilities
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[13]
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[13]
-
Hazardous Decomposition Products : Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[13]
References
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Alfa Chemical. (n.d.). China 4,6-Difluoro-isophthalonitrile CAS:17654-70-5 Manufacturers. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 17654-70-5 | 4,6-Difluoro-isophthalonitrile. Retrieved from [Link]
-
Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Retrieved from [Link]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
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ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. Retrieved from [Link]
- Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 27(52), 13243-13248.
- Dumoulin, F., & Ahsen, V. (2021). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block.
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]
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ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]
- Sbardella, G., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7624.
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Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]
- Seidel, T., et al. (2018). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
- Gerstmeier, J., et al. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert Opinion on Drug Discovery, 16(10), 1209-1224.
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